![molecular formula C4H2Cl2N2O7P2 B14481257 {2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid CAS No. 64956-11-2](/img/structure/B14481257.png)
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid is a complex organophosphorus compound. It consists of 2 hydrogen atoms, 4 carbon atoms, 2 nitrogen atoms, 7 oxygen atoms, 2 phosphorus atoms, and 2 chlorine atoms . This compound is notable for its unique structure, which includes both dichloro and diisocyanatophosphoryl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of {2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid involves multiple steps. One common method includes the reaction of a suitable precursor with phosphorus oxychloride and dichloroacetylene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the reactants. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphonates.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biochemical effects, depending on the enzyme targeted. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism .
Comparison with Similar Compounds
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid can be compared with other organophosphorus compounds such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound is also an organophosphorus compound but differs in its functional groups and applications.
Phosphonic acids: These compounds share the phosphonic acid group but lack the dichloro and diisocyanatophosphoryl groups, making them less reactive in certain chemical reactions.
Phosphonates: Similar to phosphonic acids, phosphonates have different reactivity profiles and are used in various industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in both research and industrial applications.
Properties
CAS No. |
64956-11-2 |
|---|---|
Molecular Formula |
C4H2Cl2N2O7P2 |
Molecular Weight |
322.92 g/mol |
IUPAC Name |
(2,2-dichloro-1-diisocyanatophosphoryloxyethenyl)phosphonic acid |
InChI |
InChI=1S/C4H2Cl2N2O7P2/c5-3(6)4(16(11,12)13)15-17(14,7-1-9)8-2-10/h(H2,11,12,13) |
InChI Key |
OCFYQAURGGCJLX-UHFFFAOYSA-N |
Canonical SMILES |
C(=NP(=O)(N=C=O)OC(=C(Cl)Cl)P(=O)(O)O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



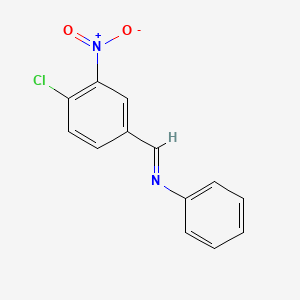
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
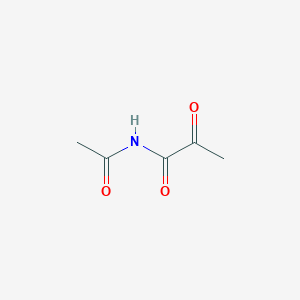
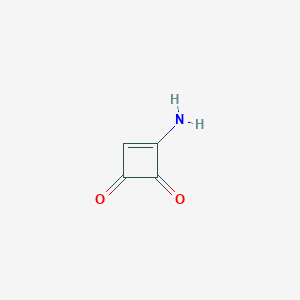
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
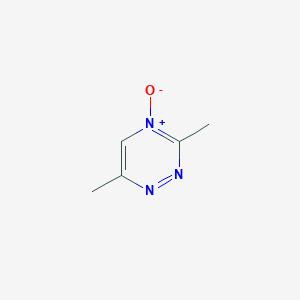
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)

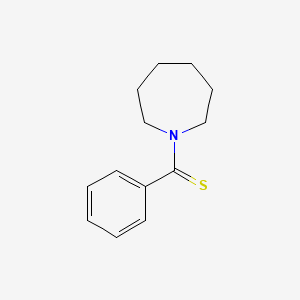
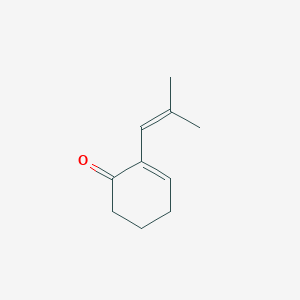
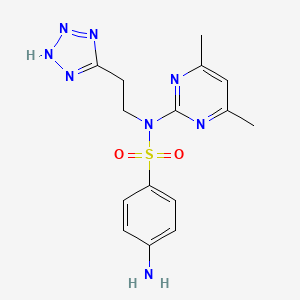
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
